molecular formula C7H8ClNO B13039152 (6-(Chloromethyl)pyridin-2-yl)methanol CAS No. 40054-00-0

(6-(Chloromethyl)pyridin-2-yl)methanol

Cat. No.: B13039152
CAS No.: 40054-00-0
M. Wt: 157.60 g/mol
InChI Key: AJVNUFUCACLJOE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Ring Systems in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. numberanalytics.comnih.gov Its unique electronic properties and synthetic versatility have led to its widespread use in drug design and the creation of functional materials. nih.gov The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, influencing the molecule's reactivity and physical properties, such as solubility. numberanalytics.comnih.gov

Pyridine derivatives are integral to a vast array of biologically active compounds, including natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids such as nicotine. nih.govlifechemicals.com In the pharmaceutical industry, the pyridine nucleus is a common feature in many approved drugs, highlighting its role as a key pharmacophore. lifechemicals.com Beyond pharmaceuticals, pyridine-based compounds are utilized in agrochemicals as herbicides and insecticides, and in the development of advanced materials like conducting polymers. numberanalytics.com The ability to readily functionalize the pyridine ring allows for the creation of large libraries of compounds with diverse chemical and biological activities. nih.gov

Importance of Chloromethyl Functionality in Synthetic Intermediates

The chloromethyl group (–CH₂Cl) is a valuable functional group in organic synthesis, primarily serving as a reactive handle for introducing new functionalities onto a molecule. chempanda.comwikipedia.org Its significance lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles, such as amines, thiols, and cyanides, allowing for the construction of more complex molecular architectures.

One of the key methods for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction, which involves reacting an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.orglibretexts.org This transformation provides a direct pathway to chloromethylated arenes, which are crucial intermediates in various synthetic routes. wikipedia.org For instance, chloromethylated styrenes are used in the production of ion-exchange resins. wikipedia.org The reactivity of the chloromethyl group makes it a cornerstone in the synthesis of diverse chemical compounds.

Overview of the Chemical Structure and Potential Reactivity of (6-(Chloromethyl)pyridin-2-yl)methanol

The chemical structure of this compound combines the features of a pyridine ring with two distinct reactive functional groups: a primary alcohol (methanol, –CH₂OH) and a chloromethyl group (–CH₂Cl). This bifunctional nature makes it a highly useful building block in organic synthesis.

The pyridine nitrogen atom can act as a base or a nucleophile, participating in reactions such as protonation, alkylation, and coordination to metal centers. researchgate.net The two substituents are located at the 2- and 6-positions of the pyridine ring. The chloromethyl group at the 6-position is a reactive electrophilic site. The chlorine atom can be displaced by various nucleophiles in Sₙ2 reactions, enabling the attachment of different molecular fragments. The primary alcohol group at the 2-position can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, or conversion to a better leaving group (e.g., a tosylate) for subsequent substitution reactions. researchgate.net The presence of both a nucleophilic site (the alcohol) and an electrophilic site (the chloromethyl group) within the same molecule opens up possibilities for intramolecular reactions to form bicyclic structures.

The interplay of these functional groups allows for a range of selective transformations, making this compound a versatile precursor for the synthesis of more complex pyridine derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40054-00-0 bldpharm.comclearsynth.com
Molecular Formula C₇H₈ClNO clearsynth.com
Molecular Weight 157.6 g/mol clearsynth.com
SMILES Code OCC1C=CC=C(CCl)N=1 bldpharm.com
Synonyms 6-(Chloromethyl)-2-(hydroxymethyl)pyridine, 6-(Chloromethyl)-2-pyridinemethanol clearsynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(chloromethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVNUFUCACLJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CCl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292950
Record name 6-(Chloromethyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40054-00-0
Record name 6-(Chloromethyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40054-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)-2-pyridinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloromethyl Pyridin 2 Yl Methanol and Its Analogues

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (6-(Chloromethyl)pyridin-2-yl)methanol is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds and functional groups.

The key functional groups in this compound are the hydroxyl group (-OH), the chloromethyl group (-CH2Cl), and the pyridine (B92270) ring. The presence of the hydroxyl group gives rise to a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. The C-O stretching vibration of the primary alcohol is typically observed in the 1050-1000 cm⁻¹ range.

The pyridine ring exhibits several characteristic vibrations. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically result in multiple bands in the 1600-1400 cm⁻¹ region. The chloromethyl group introduces a C-Cl stretching vibration, which is generally found in the 800-600 cm⁻¹ region. The CH₂ group also shows characteristic scissoring and rocking vibrations.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the interactive table below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Hydroxyl (-OH)O-H Stretch (H-bonded)3400 - 3200 (broad)
Aromatic (Pyridine)C-H Stretch> 3000
Aliphatic (-CH₂Cl)C-H Stretch2950 - 2850
Pyridine RingC=C and C=N Stretch1600 - 1400
Methylene (-CH₂)Scissoring~1465
Alcohol (-CH₂OH)C-O Stretch1050 - 1000
Chloromethyl (-CH₂Cl)C-Cl Stretch800 - 600

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures (for derivatives)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions that define the supramolecular structure. While the crystal structure of this compound itself is not detailed in the available literature, the structures of several of its analogues have been determined, providing a strong basis for understanding its solid-state behavior.

2-(Chloromethyl)pyridine (B1213738):

The crystal structure of 2-(chloromethyl)pyridine (C₆H₆ClN) has been determined to be monoclinic with the space group P2₁/c. The unit cell parameters are a = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å, and β = 94.1771(11)°, with a cell volume of 609.35(3) ų.

1,6-Bis(chloromethyl)pyridine:

A halogenated derivative of 2,6-lutidine, 1,6-bis(chloromethyl)pyridine (C₇H₇Cl₂N), crystallizes in a monoclinic system with the space group P2₁/c. The C-Cl vectors of the two chloromethyl groups are oriented on opposite sides of the pyridine plane. The crystal structure is stabilized by weak dispersive Cl···Cl interactions of 3.4342 (3) Å, which link the molecules into chains. Additionally, a π–π stacking interaction is observed with a centroid–centroid distance of 3.7481 (5) Å.

The crystallographic data for these derivatives are summarized in the interactive table below.

Compound Formula Crystal System Space Group Unit Cell Parameters Key Supramolecular Interactions Reference
2-(Chloromethyl)pyridineC₆H₆ClNMonoclinicP2₁/ca = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å, β = 94.1771(11)°Not specified in detail
1,6-Bis(chloromethyl)pyridineC₇H₇Cl₂NMonoclinicP2₁/ca = 8.9927 (2) Å, b = 12.1581 (3) Å, c = 7.4893 (2) Å, β = 113.535 (1)°Cl···Cl interactions, π–π stacking
(RS)-(4-chlorophenyl)(pyridin-2-yl)methanolC₁₂H₁₀ClNONot specifiedNot specifiedThe dihedral angle between the benzene (B151609) and pyridine rings is 74.34 (6)°.O—H⋯N hydrogen bonds, C—Cl⋯π(pyridyl) interactions

In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, another analogue, the supramolecular structure is dictated by O—H⋯N hydrogen bonds, which form zigzag chains. These chains are further linked into sheets by C—Cl⋯π(pyridyl) interactions. Such studies on analogous compounds underscore the importance of both hydrogen bonding involving the hydroxyl group and other weak intermolecular forces in defining the solid-state architecture of these pyridine derivatives. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Chemical Reactivity and Transformation Pathways of 6 Chloromethyl Pyridin 2 Yl Methanol and General Chloromethyl Pyridine Reactivity

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 2-position of the pyridine (B92270) ring is analogous to a benzylic chloride. The C-Cl bond is activated towards nucleophilic substitution (SN reactions) because the pyridine ring can stabilize the transition state of the reaction. This reactivity is a cornerstone of its utility in constructing more complex molecules.

The electrophilic carbon of the chloromethyl group readily reacts with a variety of soft and hard nucleophiles. This allows for the straightforward introduction of nitrogen, sulfur, and carbon-based functional groups.

Amine Nucleophiles: Primary and secondary amines can displace the chloride ion to form the corresponding (aminomethyl)pyridine derivatives. These reactions are fundamental for building larger molecules and for creating ligands for coordination chemistry. For instance, chloromethylated pyridines are used as electrophilic precursors to be linked with amine-functionalized surfaces for applications in heterogeneous catalysis. asianpubs.org

Thiol Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with (6-(chloromethyl)pyridin-2-yl)methanol to form thioethers. This reaction is useful for introducing sulfur-containing moieties, which have applications in materials science and medicinal chemistry.

Cyanide Nucleophiles: The reaction with cyanide salts, such as sodium or potassium cyanide, introduces a nitrile group, extending the carbon chain by one atom. youtube.com This reaction proceeds via a standard SN2 mechanism where the cyanide ion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride. youtube.com The resulting pyridylacetonitrile is a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The general scheme for these substitutions is presented below:

General Nucleophilic Substitution Scheme
Figure 1. General pathway for nucleophilic substitution at the chloromethyl position.

Table 1: Examples of Nucleophilic Substitution Products This table illustrates the expected products from the reaction of this compound with common nucleophiles based on general reactivity principles.

Nucleophile (Nu⁻)Reagent ExampleProduct ClassResulting Structure
AmineR₂NHAminomethyl Pyridine
ThiolateRS⁻Thioether
CyanideCN⁻Pyridylacetonitrile

While the chloromethyl group is a good electrophile for carbon-carbon bond formation, its reaction with highly reactive organometallic reagents like Grignard or organolithium reagents is complicated. The presence of the acidic hydroxyl group (-OH) and the Lewis basic pyridine nitrogen would lead to undesirable side reactions, such as deprotonation or complexation, rather than the intended C-C bond formation.

For C-C bond formation, less basic organometallic reagents used in cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) are more suitable for related aryl halides. However, for a chloromethyl group, a more common strategy involves its conversion into a more suitable precursor, such as a phosphonium (B103445) salt for a Wittig reaction, or using alternative catalytic methods. Recent advances have utilized photoredox catalysis for the cross-coupling of chloromethyl-substituted pyridones with other heterocycles, demonstrating a modern approach to C-C bond formation. acs.org

Electrophilic Substitution on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iqyoutube.com This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions, similar to a nitrobenzene (B124822) ring. uoanbar.edu.iq Consequently, reactions like nitration, sulfonation, and halogenation require very harsh conditions to proceed. uoanbar.edu.iqdicp.ac.cn

Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. uoanbar.edu.iq When substitution does occur, it is directed to the C-3 and C-5 positions (meta to the nitrogen), as the intermediates for attack at these positions are less destabilized than those for attack at the C-2, C-4, or C-6 positions. acs.orgyoutube.com Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings because the Lewis acid catalyst coordinates strongly with the basic nitrogen atom, leading to severe deactivation. acs.orguoanbar.edu.iq

Reduction of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group, a process known as hydrodehalogenation. This transformation is valuable for removing the reactive handle after it has served its synthetic purpose. Several methods can achieve this reduction:

Radical Reduction: Reagents like triphenyltin (B1233371) hydride can reduce the chloromethyl group through a free-radical chain mechanism. acs.org This method is effective for the reduction of (chloromethyl)pyridines. acs.org

Catalytic Hydrogenation: This is a common and clean method for dehalogenation. Using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas), the C-Cl bond can be hydrogenolyzed to a C-H bond. Care must be taken with reaction conditions, as more vigorous conditions (higher pressures and temperatures, or stronger catalysts like platinum oxide) can also reduce the pyridine ring itself to a piperidine (B6355638) ring. asianpubs.orguoanbar.edu.iqresearchgate.net

Table 2: Reagents for Reduction of Chloromethyl Group

MethodReagent(s)ProductNotes
Radical ReductionTriphenyltin Hydride (Ph₃SnH), AIBN (initiator)(6-Methylpyridin-2-yl)methanolEffective for C-Cl bond cleavage. acs.org
Catalytic HydrogenolysisH₂, Pd/C(6-Methylpyridin-2-yl)methanolMild conditions are required to avoid ring reduction.

Utility as Ligand Precursors and Building Blocks in Complexation Reactions

This compound is an excellent precursor for designing polydentate ligands for coordination chemistry and catalysis. The pyridine nitrogen and the hydroxyl oxygen can act in concert to chelate to a metal center, forming a stable five-membered ring. This N,O-bidentate coordination motif is common in coordination chemistry.

The true versatility of this molecule lies in the reactive chloromethyl group, which serves as a handle for further functionalization. By reacting it with other ligand fragments via nucleophilic substitution, more complex polydentate ligands can be assembled. For example, reaction with an amine-containing chelate can produce a tridentate or tetradentate ligand.

Ligands derived from the closely related 2,6-pyridinedimethanol (B71991) scaffold have been shown to form stable complexes with a variety of early and late transition metals, including vanadium, titanium, ruthenium, rhodium, and iridium. nih.govnih.gov These complexes are investigated for their catalytic activity in processes such as polymerization and transfer hydrogenation. nih.govnih.gov

Table 3: Metal Complexes with Pyridine-Methanol Type Ligands

Metal IonLigand TypeApplication/Complex Type
Vanadium(V)2,6-pyridinedimethanolatoDinuclear and mononuclear oxido complexes. nih.gov
Titanium(IV)2,6-pyridinedimethanolatoDimeric complexes, catalysts for ring-opening polymerization. nih.gov
Ruthenium(II)Pyridine-quinoline basedCatalysts for transfer hydrogenation of ketones. nih.gov
Rhodium(III) / Iridium(III)N-(pyridin-2-ylmethyl)anilineDiastereoisomeric complexes. sigmaaldrich.com

Applications in Advanced Organic Synthesis and Materials Science

Versatile Building Blocks for Complex Molecular Architectures

The dual reactivity of (6-(chloromethyl)pyridin-2-yl)methanol renders it a valuable building block for constructing complex molecular structures. The chloromethyl and hydroxymethyl groups at the 2- and 6-positions of the pyridine (B92270) ring can be selectively or simultaneously manipulated to introduce a variety of functional groups, leading to the formation of elaborate molecules. This versatility is particularly evident in its use to create compounds with potential applications in dynamic supramolecular chemistry. iucr.orgnih.gov

A notable example is the synthesis of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol. iucr.orgnih.gov In this synthesis, a related precursor, 6-(hydroxymethyl)pyridine-2-carbaldehyde, is reacted with 2-hydrazinopyridine. The resulting hydrazone is a functional molecular system capable of undergoing reversible E/Z isomerization, a property of significant interest in the development of molecular switches and dynamic chemical systems. nih.gov The crystal structure of this compound reveals that it forms a two-dimensional layered structure through N-H···N and O-H···N hydrogen bonds, which then stack to create a three-dimensional supramolecular assembly. iucr.orgnih.gov This demonstrates how the inherent functionalities of the parent pyridine methanol (B129727) scaffold can direct the formation of ordered, higher-order structures.

The strategic placement of reactive sites on the pyridine ring is a common tactic for creating what are known as "building blocks" in rational synthesis, allowing for the stepwise and controlled construction of large, multi-component assemblies. nih.gov Chlorinated pyridine derivatives, in particular, are considered indispensable building blocks in synthetic chemistry due to the reactivity of the chloro-substituent. researchgate.net

Role in Medicinal Chemistry and Drug Synthesis

The pyridine nucleus is a common feature in many pharmaceuticals, and functionalized pyridines like this compound are key intermediates in the synthesis of various bioactive agents.

Intermediates in Pharmaceutical Compound Synthesis (e.g., Rabeprazole)

Substituted pyridine intermediates are crucial in the industrial synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders. For instance, the synthesis of Rabeprazole, a widely used PPI, involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) core. google.com While specific synthetic routes may vary, the general strategy often relies on a key intermediate, 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H-benzimidazole, which is then oxidized to form Rabeprazole. google.com The preparation of this pyridine-containing fragment often starts from functionalized pyridine building blocks, such as those with reactive chloromethyl groups, which facilitate the crucial carbon-sulfur bond formation with the benzimidazole thiol. The use of 4-chloro-substituted pyridine compounds has been specifically highlighted for their importance in the production of PPIs like Rabeprazole. google.com

Precursors for Bioactive Agents (e.g., Anticancer Rhenium Complexes, Antifungal Agents)

The scaffold of this compound is a precursor for ligands used in the development of metal-based anticancer agents and novel antifungal compounds.

Anticancer Rhenium Complexes: Researchers have synthesized a series of rhenium(I) tricarbonyl complexes using ligands derived from 5- and 6-(halomethyl)-2,2'-bipyridines. These bipyridine ligands can be synthesized from pyridine precursors like this compound. The resulting rhenium complexes have been investigated for their anticancer properties. Studies have shown that the presence and position of the reactive halomethyl group are key molecular features for designing active and non-toxic anticancer agents. iucr.org It is proposed that compounds capable of undergoing ligand-based alkylating reactions exhibit significant antiproliferative activity against cancer cell lines. iucr.orgresearchgate.net For example, a rhenium complex featuring a 5-(chloromethyl)-2,2'-bipyridine (B31925) ligand showed significant inhibition of pancreatic tumor growth in in-vivo studies using zebrafish xenografts. iucr.orgresearchgate.net These complexes represent a class of compounds that could combine photodynamic therapy with targeted inhibition of cancer-related protein kinases. nih.gov

Antifungal Agents: The pyridine ring is a core component of many antifungal agents. nih.gov Derivatives of this compound serve as precursors for more complex heterocyclic systems with potent antifungal activity. For example, novel pyridobenzimidazole derivatives have been synthesized and shown to inhibit beta-1,6-glucan synthesis, a crucial component of the fungal cell wall. nih.gov One such compound exhibited excellent activity against Candida glabrata and Candida krusei, superior to the commonly used antifungal drug fluconazole. nih.gov

In other research, hybrid bis-(imidazole/benzimidazole)-pyridine derivatives were synthesized starting from 2,6-bis(chloromethyl)pyridine (B1207206). nih.gov Several of these compounds showed significant antifungal activity against various Candida species and other fungi. The structure-activity relationship studies revealed that the nature and position of substituents on the aryl rings attached to the core structure significantly modulate the antifungal efficacy.

Below is a table summarizing the minimum inhibitory concentration (MIC) for some of these pyridine-based antifungal compounds against different fungal strains.

Compound IDFungal StrainMIC (µg/mL)Reference
Hybrid 5aC. albicans wild type3.9 nih.gov
Hybrid 6aRhodotorula sp.3.9 nih.gov
Hybrid 5cC. albicans wild type62.5 nih.gov
Hybrid 6cC. albicans wild type62.5 nih.gov
Compound 15eCandida glabrataPotent nih.gov
Compound 15eCandida kruseiPotent nih.gov

Table 1: Antifungal activity of selected pyridine derivatives.

Reagents in Biological Target Modification Studies

The chloromethyl group in this compound is an electrophilic center, making it a reactive handle for the alkylation of biological nucleophiles such as amino acids in proteins or bases in DNA. This reactivity is the basis for its use in studies aimed at modifying biological targets.

In the context of the anticancer rhenium complexes discussed earlier, the antiproliferative activity is linked to their ability to undergo ligand-based alkylating reactions. iucr.orgresearchgate.net This suggests that the chloromethyl group on the pyridine ligand can form a covalent bond with biological macromolecules within cancer cells, leading to cell death. This mechanism of action, where a compound permanently modifies its biological target, is a key strategy in the design of certain types of therapeutic agents. The ability to control this reactivity through the coordination of the ligand to a metal center allows for the fine-tuning of the agent's biological profile.

Development of Functional Materials and Supramolecular Systems

The structural features of this compound are also exploited in materials science for the creation of functional materials with specific properties.

Immobilization of Ligands onto Heterogeneous Supports

In catalysis, immobilizing a homogeneous catalyst onto a solid support offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. The this compound structure is well-suited for this purpose. The chloromethyl group provides a convenient anchor point for attaching the molecule to a solid support, while the hydroxymethyl group can be further modified to create a catalytically active site.

For example, pyridine-oxazoline (PyOx) ligands, which are known to be highly effective in asymmetric catalysis, have been successfully immobilized on polymeric supports. One strategy involves using the 6-position of the pyridine ring as the anchoring site. clearsynth.com A pyridine-oxazoline ligand was anchored to a polystyrene-poly(ethylene glycol) (PS-PEG) support, creating a heterogeneous catalyst. Although immobilization resulted in a slight reduction in reaction rate and enantioselectivity, the anchored catalyst demonstrated remarkable stability and could be reused for at least ten consecutive reaction cycles. clearsynth.com This highlights the utility of the chloromethyl functionality as a handle for creating robust and recyclable catalytic systems, which are highly desirable for sustainable chemical manufacturing.

Components in Sensor Design (e.g., Metal Ion Detection)

The structural motif of a pyridine ring bearing functional groups capable of metal chelation is a cornerstone in the development of chemical sensors. While direct studies on "this compound" as a primary sensor are not extensively detailed in available literature, its constituent parts—the pyridine nitrogen, the hydroxyl group, and the reactive chloromethyl group—make it a valuable precursor for sophisticated chemosensors. The pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate chelate site for binding metal ions. mit.edu This chelation event can be engineered to produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). mdpi.commdpi.com

The development of optical chemosensors for detecting trace amounts of metal ions is an area of significant research interest due to the demand for cost-effective and highly sensitive monitoring in environmental and biological systems. mdpi.comlanl.gov Organic compounds are particularly suitable for this purpose as their synthesis can be tailored to achieve high selectivity and sensitivity. mdpi.com The fundamental principle involves a receptor unit that selectively binds a target ion and a signaling unit that transduces this binding event into an observable output.

In related systems, pyridine-phenolic ligands have been synthesized and shown to be effective in the detection of metal ions like beryllium (Be²⁺). lanl.govresearchgate.net For instance, 2-(2'-hydroxyphenyl)pyridine has been demonstrated as a "switch-on" fluorescence sensor for beryllium ions in aqueous solutions. lanl.govresearchgate.net Similarly, other pyridine-based chemosensors have been developed for the selective detection of various heavy metal ions, including mercury (Hg²⁺). mdpi.com The binding of the metal ion to the ligand alters the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. The reactive chloromethyl group on "this compound" offers a versatile handle for covalently attaching this core structure to other molecules, such as fluorophores or larger polymer backbones, to create more complex and sensitive sensor systems. mit.edu

Table 1: Examples of Pyridine-Based Metal Ion Chemosensors

Sensor TypeTarget IonDetection PrincipleReported Detection LimitReference
Pyridine-Phenolic LigandBe²⁺Switch-on FluorescenceNanomolar concentrations researchgate.net
Pyridine-based "on-off" sensorHg²⁺Fluorescence Quenching & Colorimetric shift0.44 x 10⁻⁸ M mdpi.com
Aryl-substituted Thiocarbohydrazide sensorCu²⁺1:1 Binding RatioBinding constant: 10³ to 10⁵ M⁻¹ mdpi.com

This table is interactive. Click on the headers to sort the data.

Formation of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. The structure of "this compound" is well-suited for participating in the formation of such ordered assemblies. The hydroxyl (-OH) group is a strong hydrogen-bond donor, while the pyridine nitrogen atom is a hydrogen-bond acceptor. This combination can lead to the formation of robust O-H···N hydrogen bonds, a common and predictable interaction in the crystal engineering of pyridine-containing alcohols. nih.gov

These hydrogen bonds can direct the assembly of molecules into well-defined, repeating patterns, such as chains, sheets, or more complex three-dimensional networks. nih.govnih.gov For example, in the crystal structure of a related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, a combination of O-H···N hydrogen bonds and C-Cl···π interactions links the molecules into sheets. nih.gov

Table 2: Supramolecular Interactions in Related Pyridine Methanol Derivatives

CompoundKey Intermolecular InteractionsResulting Supramolecular StructureReference
(RS)-(4-chlorophenyl)(pyridin-2-yl)methanolO-H···N hydrogen bonds, C-Cl···π interactionsSheet-like (100) sheets nih.gov
(6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanolN-H···N and O-H···N hydrogen bonds, C-H···C interactionsTwo-dimensional layers stacked into a 3D structure nih.gov

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Unexplored Avenues in 6 Chloromethyl Pyridin 2 Yl Methanol Chemistry

Advancements in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of green and sustainable routes to (6-(Chloromethyl)pyridin-2-yl)methanol and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste.

Key areas for advancement include:

Catalytic Approaches: The exploration of novel catalysts for the selective functionalization of the pyridine (B92270) ring is a promising avenue. Metal-free cascade processes and the use of green catalysts could offer more sustainable alternatives to existing methods. researchgate.netresearchgate.net

Alternative Solvents and Reaction Conditions: Research into the use of environmentally friendly solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave-assisted or ultrasonic synthesis could significantly reduce the environmental footprint of its production. researchgate.netnih.govnih.govdntb.gov.ua

Atom Economy and Waste Reduction: Future synthetic designs should focus on maximizing atom economy and minimizing the generation of hazardous byproducts. This can be achieved through the development of one-pot multicomponent reactions. nih.gov A 2017 study on a related pyridine derivative highlighted the importance of evaluating green metrics such as atom economy, reaction mass efficiency, and E-factor to assess the environmental impact of a synthetic route. orientjchem.org

Table 1: Comparison of Potential Green Synthesis Strategies

StrategyAdvantagesPotential Challenges
Metal-Free Catalysis Avoids toxic and expensive metal catalysts, often milder reaction conditions.Catalyst stability and reusability, may require longer reaction times.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often improved yields. nih.govScale-up can be challenging, requires specialized equipment.
Solvent-Free Reactions Reduces solvent waste, simplifies purification.Reactant solubility and mixing can be issues, potential for thermal runaway.
Multicomponent Reactions High atom economy, operational simplicity, generates molecular diversity. nih.govOptimization of reaction conditions for multiple components can be complex.

Exploration of Novel Reactivity and Catalytic Transformations

The unique arrangement of the chloromethyl and hydroxymethyl groups in this compound offers opportunities for novel chemical transformations. Future research should aim to unlock the full synthetic potential of this molecule.

Unexplored areas of reactivity include:

Selective Transformations: Developing methods for the selective reaction of either the chloromethyl or the hydroxymethyl group is crucial for its use as a versatile intermediate. This would allow for the stepwise introduction of different functionalities.

Intramolecular Cyclization: Investigating intramolecular cyclization reactions could lead to the synthesis of novel heterocyclic scaffolds with potential biological activity.

Catalytic Applications: The pyridine nitrogen and the hydroxyl group could act as a bidentate ligand for metal catalysts. The synthesis and catalytic activity of novel metal complexes derived from this compound should be explored.

Expanded Applications in Interdisciplinary Fields

The structural motifs present in this compound suggest its potential for applications beyond traditional organic synthesis.

Drug Delivery: The pyridine scaffold is a common feature in many pharmaceuticals. researchgate.net Future research could explore the incorporation of this compound into drug delivery systems, leveraging the reactivity of the chloromethyl group for conjugation to therapeutic agents or targeting moieties. The pyridine unit itself can enhance the solubility and bioavailability of drug candidates. researchgate.net

Materials Science: The ability of the molecule to participate in polymerization reactions through its reactive groups opens up possibilities in materials science. It could be used as a monomer for the synthesis of functional polymers with applications in areas such as coatings, adhesives, or advanced materials with specific electronic or optical properties. Research on related pyridine derivatives has shown their utility in creating materials with interesting supramolecular structures. nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies can accelerate the discovery and optimization of new reactions and applications for this compound.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be employed to elucidate reaction mechanisms, predict the reactivity of different sites within the molecule, and guide the design of new experiments. researchgate.net In-silico studies on pyridine derivatives have been used to evaluate their physicochemical, biological, and toxicological properties. researchgate.netscilit.com

Virtual Screening for Biological Activity: Computational screening of virtual libraries of compounds derived from this compound can identify potential candidates for various biological targets, streamlining the drug discovery process. nih.gov

Materials Property Simulation: Molecular modeling can be used to predict the properties of polymers and other materials derived from this compound, aiding in the design of materials with desired characteristics.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, medicinal chemistry, and materials science, paving the way for new discoveries and innovations.

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